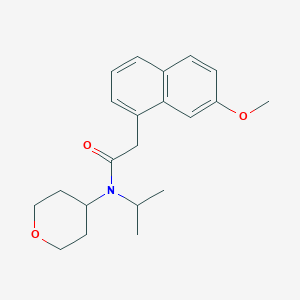![molecular formula C14H19N3O2 B7641433 5-[4-(2-Methoxyethoxy)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B7641433.png)
5-[4-(2-Methoxyethoxy)piperidin-1-yl]pyridine-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[4-(2-Methoxyethoxy)piperidin-1-yl]pyridine-2-carbonitrile, also known as MEOP or JNJ-42153605, is a chemical compound that belongs to the pyridine family. It is a potent and selective antagonist of the α7 nicotinic acetylcholine receptor (nAChR), which is a ligand-gated ion channel that plays a crucial role in cognitive function, learning, and memory. The α7 nAChR has been implicated in various neurological disorders, such as Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). Therefore, MEOP has been investigated as a potential therapeutic agent for these conditions.
作用机制
5-[4-(2-Methoxyethoxy)piperidin-1-yl]pyridine-2-carbonitrile acts as a competitive antagonist of the α7 nAChR, which is highly expressed in the brain and plays a crucial role in synaptic plasticity and cognitive function. By blocking the activity of the α7 nAChR, this compound reduces the release of neurotransmitters, such as acetylcholine, glutamate, and dopamine, which are involved in learning, memory, and attention. Moreover, this compound has been shown to modulate the activity of other ion channels and receptors, such as the N-methyl-D-aspartate (NMDA) receptor and the serotonin transporter (SERT), which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in the brain. For example, this compound has been reported to decrease the release of acetylcholine and glutamate in the prefrontal cortex, which is a brain region involved in executive function and working memory. Moreover, this compound has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes neuronal survival and plasticity. Additionally, this compound has been shown to reduce neuroinflammation and oxidative stress, which are implicated in various neurological disorders.
实验室实验的优点和局限性
5-[4-(2-Methoxyethoxy)piperidin-1-yl]pyridine-2-carbonitrile has several advantages as a research tool in the field of neuroscience. First, this compound is a highly selective antagonist of the α7 nAChR, which allows for the specific modulation of this receptor without affecting other nicotinic or muscarinic receptors. Second, this compound has good pharmacokinetic properties, such as high brain penetration and long half-life, which make it suitable for in vivo studies. However, there are also limitations to the use of this compound in lab experiments. For example, this compound has a low solubility in water, which may limit its use in certain experimental setups. Moreover, the effects of this compound may be influenced by factors such as age, sex, and genetic background, which need to be taken into account in experimental design.
未来方向
There are several future directions for research on 5-[4-(2-Methoxyethoxy)piperidin-1-yl]pyridine-2-carbonitrile. First, further studies are needed to elucidate the precise mechanisms of action of this compound, including its effects on other ion channels and receptors. Second, the therapeutic potential of this compound in various neurological disorders needs to be further explored in clinical trials. Third, the development of novel analogs of this compound with improved pharmacokinetic and pharmacodynamic properties may lead to more effective therapeutic agents. Fourth, the role of this compound in neurodevelopment and neuroplasticity needs to be investigated, as it may have implications for the treatment of developmental disorders and brain injuries. Finally, the use of this compound as a research tool in the study of nicotinic acetylcholine receptors and other ion channels may lead to new insights into the mechanisms of synaptic transmission and plasticity.
合成方法
The synthesis of 5-[4-(2-Methoxyethoxy)piperidin-1-yl]pyridine-2-carbonitrile involves several steps, including the reaction of 2,6-dichloronicotinonitrile with sodium methoxide, followed by the reaction of the resulting intermediate with 2-(2-methoxyethoxy)ethylamine. The final product is obtained after purification by column chromatography and recrystallization.
科学研究应用
5-[4-(2-Methoxyethoxy)piperidin-1-yl]pyridine-2-carbonitrile has been extensively studied in preclinical models of neurological disorders. In animal studies, this compound has been shown to improve cognitive function, memory, and attention in various behavioral tasks. For example, this compound has been reported to enhance spatial learning and memory in rats and mice, as well as to improve attention and impulsivity in a rat model of ADHD. Moreover, this compound has been shown to prevent cognitive impairments and neuroinflammation in animal models of Alzheimer's disease and traumatic brain injury.
属性
IUPAC Name |
5-[4-(2-methoxyethoxy)piperidin-1-yl]pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-18-8-9-19-14-4-6-17(7-5-14)13-3-2-12(10-15)16-11-13/h2-3,11,14H,4-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMOQNBJXGKKQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1CCN(CC1)C2=CN=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]ethyl]-7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-amine](/img/structure/B7641367.png)

![2-[(2S)-2-hydroxy-3-phenylmethoxypropyl]-6-(trifluoromethyl)pyridazin-3-one](/img/structure/B7641378.png)
![5-[Methyl-[(5-methyl-1,2-oxazol-3-yl)methyl]amino]pyridine-2-carbonitrile](/img/structure/B7641379.png)
![N-(cyclobutylmethyl)-2-(spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclopentane]-6-ylamino)ethanesulfonamide](/img/structure/B7641382.png)
![N-[1-[5-(2-chloro-3-methylphenyl)-1,2,4-oxadiazol-3-yl]cyclopentyl]acetamide](/img/structure/B7641383.png)
![N-(3-ethoxyspiro[3.4]octan-1-yl)-2-(methoxymethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B7641394.png)
![N-[(1-pyrimidin-2-ylpiperidin-3-yl)methyl]spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclopentane]-6-amine](/img/structure/B7641400.png)
![5-[[2-Hydroxy-3-(3-methylphenoxy)propyl]amino]pyridine-2-carbonitrile](/img/structure/B7641406.png)
![N-(3,4-dihydro-2H-chromen-4-ylmethyl)-5-oxa-8-azaspiro[3.5]nonane-8-carboxamide](/img/structure/B7641412.png)

![6-[4-(2-Hydroxypropanoyl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B7641423.png)
![3-ethyl-N-[2-[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethyl]pyridine-4-carboxamide](/img/structure/B7641440.png)
![2-phenyl-4-[(E)-2-pyrimidin-4-ylethenyl]-1,3-oxazole](/img/structure/B7641444.png)